![molecular formula C21H31N3O4S B2526772 3-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-4-propoxybenzenesulfonamide CAS No. 1049370-65-1](/img/structure/B2526772.png)
3-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-4-propoxybenzenesulfonamide
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Description
3-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H31N3O4S and its molecular weight is 421.56. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
The compound’s chemical structure suggests potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in vivo .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Preliminary research indicates that this compound may possess anti-inflammatory properties. It could be explored as a lead compound for developing novel anti-inflammatory drugs .
Chemical Biology and Drug Design
Researchers in chemical biology and medicinal chemistry might find this compound intriguing. Its complex structure provides opportunities for designing analogs or derivatives with improved properties. Computational studies can guide modifications for enhanced bioactivity.
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properties
IUPAC Name |
3-methyl-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c1-4-12-28-21-8-7-18(15-17(21)2)29(25,26)22-16-20(19-6-5-9-23(19)3)24-10-13-27-14-11-24/h5-9,15,20,22H,4,10-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHLPBWFIHIQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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